

Salirasib efficacy across different cancer types

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Compound Focus: Salirasib

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Salirasib Efficacy at a Glance

Cancer Type	Study Type / Model	Key Efficacy Findings	Reference / Context
Solid Tumors (Various)	Phase I Clinical Trial (Japanese patients)	Safe, well-tolerated. No maximum tolerated dose reached. 4 patients with KRAS mutations showed remarkably long median progression-free survival of 227 days. [1]	[1]
Lung Adenocarcinoma (with KRAS mutations)	Phase II Clinical Trial	The trial did not meet its primary efficacy endpoint, leading to the conclusion that Salirasib was not effective as a single agent in this patient population. [2]	[2]
Hematologic Malignancies (Leukemia, MDS)	Phase I Clinical Trial	Well-tolerated. No dose-limiting toxicities. 47% of patients (8/17) showed hematological improvement in at least one lineage (red blood cells, platelets, or neutrophils). No complete remissions were observed. [3]	[3]
Hepatocellular Carcinoma	Preclinical (<i>In vitro</i> & <i>In vivo</i>)	Induced time- and dose-dependent growth inhibition (IC50 ~150 μ M with serum). Inhibited proliferation and induced apoptosis.	[4]

Cancer Type	Study Type / Model	Key Efficacy Findings	Reference / Context
		Reduced tumor growth in mice by 56% after 12 days of treatment. [4]	
Bladder Cancer	Preclinical (<i>In vitro</i>)	Inhibited cell proliferation, migration, and invasion in both HRAS wild-type and HRAS-mutated cell lines. Proteomic analysis showed it significantly downregulated metabolic pathways. [5]	[5]
Pancreatic Cancer	Clinical Trial (Cited in reviews)	Early clinical trials showed the drug was well tolerated, but its efficacy in patients with mutated RAS was not conclusive. [1]	[1]

Key Experimental Protocols

To help you interpret the data, here are the methodologies used in the key studies cited above.

- **Phase I Clinical Trial in Solid Tumors [1]**

- **Dosing: Salirasib** was administered orally twice daily at doses ranging from 100 mg to 1000 mg for 21 days, followed by a 7-day break in a 28-day cycle.
- **Endpoints:** Primary endpoints were safety, tolerability, and pharmacokinetics. Efficacy was an exploratory endpoint, measured by **Progression-Free Survival (PFS)** and tumor response per **RECIST criteria**.
- **Mutation Analysis:** KRAS mutations in codons 12 and 13 were detected in patient tumor samples using a **Luminex-based assay**.

- **Preclinical Study in Hepatocellular Carcinoma [4]**

- **Cell Lines:** Human hepatoma cell lines (HepG2, Huh7, Hep3B).
- **Viability Assay:** Cell growth inhibition was determined using the colorimetric **WST-1 assay**. The **IC50** (dose causing 50% growth inhibition) was calculated.
- **Apoptosis & Proliferation:** Measured via **caspase-3/7 activity** and **BrdU incorporation** assays, respectively.
- **In Vivo Model:** Subcutaneous xenograft model in mice implanted with HepG2 cells. Tumor weight and volume were measured to assess efficacy.

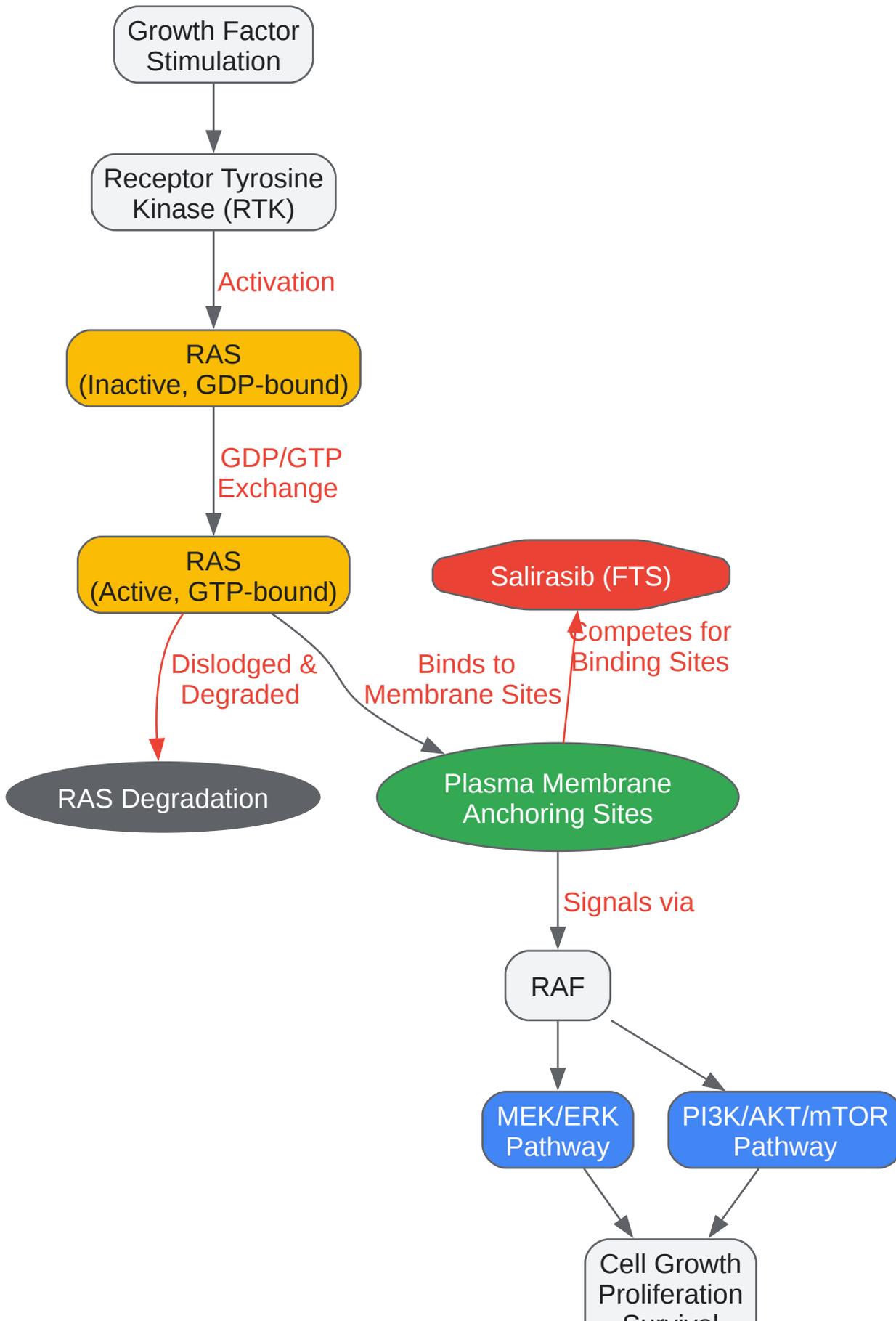
- **Phase I Clinical Trial in Hematologic Malignancies [3]**

- **Design:** A "3+3" dose escalation design. **Salirasib** was given orally twice daily on days 1-21 of a 28-day cycle.
- **Response Criteria: Hematologic Improvement (HI)** was defined using established criteria (e.g., increase in hemoglobin ≥ 1.5 g/dL, platelets $\geq 30 \times 10^9/L$, or neutrophils $\geq 0.5 \times 10^9/L$).

Mechanism of Action and Signaling Pathway

Salirasib (Farnesylthiosalicylic Acid, FTS) is a **Ras inhibitor**. Its mechanism differs from earlier Farnesyl Transferase Inhibitors (FTIs). It acts as a functional mimic of the farnesylcysteine group of RAS proteins, competing with them for binding sites on the plasma membrane. This dislodges active RAS from the membrane, leading to its degradation in the cytosol and inhibition of downstream signaling. [1] [6] [5]

The diagram below illustrates this pathway and the points of inhibition.



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Research Gaps and Future Directions

The available data points to several current research trends and limitations:

- **Limited Efficacy as Monotherapy:** Clinical trials indicate that **Salirasib** has **limited efficacy as a single agent** in several advanced solid tumors, despite being well-tolerated. [1] [2]
- **Challenge of Bioavailability:** Its **strong hydrophobicity and poor tumor-targeting capacity** are considered major limitations, leading to low bioavailability and suboptimal therapeutic efficacy. [7]
- **Current Research Aims:** Recent research is focused on overcoming these hurdles by:
 - **Chemical Modification:** Developing analogues with improved hydrophilicity and potency. [2]
 - **Drug Conjugation:** Linking **Salirasib** to tumor-targeting molecules (e.g., the dye IR783) to enhance its delivery to cancer cells. [7]
 - **Combination Therapies:** Exploring its use in combination with other agents, as suggested by its good safety profile. [3]

Conclusion for Researchers

In summary, the experimental data presents a nuanced picture of **Salirasib**:

- **Clinical Value:** Its primary clinical value to date lies in its **safety profile and its ability to induce hematological improvement** in certain leukemia patients. The signal of activity in KRAS-mutant solid tumors, while intriguing, requires further validation. [1] [3]
- **Preclinical Utility:** It remains a **valuable tool in preclinical research** for studying RAS-driven cancers, as evidenced by its efficacy in various *in vitro* and *in vivo* models. [4] [5]
- **Future Potential:** The future of **Salirasib** likely depends on **structural optimization to improve its drug-like properties** and its evaluation in rational **combination therapies** rather than as a stand-alone treatment. [2] [7]

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